molecular formula C4H11Cl2FN2 B11752905 (3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride

(3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride

Cat. No.: B11752905
M. Wt: 177.05 g/mol
InChI Key: AWFXFFCLESETAV-WTIKUKJPSA-N
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Description

(3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride typically involves the use of glycine ethyl ester as a starting material. The process includes several steps such as amino addition, protective group introduction, and ring closure . The reaction conditions are carefully controlled to ensure the desired stereochemistry and high yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques that optimize reaction conditions for efficiency and cost-effectiveness. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R,4S)-4-fluoropyrrolidin-3-amine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific fluorine substitution and stereochemistry. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C4H11Cl2FN2

Molecular Weight

177.05 g/mol

IUPAC Name

(3R,4S)-4-fluoropyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C4H9FN2.2ClH/c5-3-1-7-2-4(3)6;;/h3-4,7H,1-2,6H2;2*1H/t3-,4+;;/m0../s1

InChI Key

AWFXFFCLESETAV-WTIKUKJPSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)F)N.Cl.Cl

Canonical SMILES

C1C(C(CN1)F)N.Cl.Cl

Origin of Product

United States

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